molecular formula C15H12ClNO4 B2561963 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid CAS No. 782480-99-3

2-[2-(3-Chlorophenoxy)acetamido]benzoic acid

Cat. No.: B2561963
CAS No.: 782480-99-3
M. Wt: 305.71
InChI Key: QCZZSTBPSZAAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Chlorophenoxy)acetamido]benzoic acid is an organic compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

2-[[2-(3-chlorophenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-10-4-3-5-11(8-10)21-9-14(18)17-13-7-2-1-6-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZZSTBPSZAAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid typically involves the reaction of 3-chlorophenoxyacetic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[2-(3-Chlorophenoxy)acetamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential effects on biological systems, including its role as an inhibitor of specific enzymes.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Chlorophenoxy)acetamido]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its versatility in various chemical reactions make it a valuable compound in scientific research .

Biological Activity

2-[2-(3-Chlorophenoxy)acetamido]benzoic acid, also referred to as CBA, is a synthetic organic compound notable for its potential biological activities, particularly as an inhibitor of ion channels. Its molecular formula is C15H12ClNO4, and it has a molecular weight of approximately 305.72 g/mol. The compound's structure features a benzoic acid moiety substituted with a 3-chlorophenoxy group and an acetamido functional group, which contribute to its unique reactivity and biological properties.

Ion Channel Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This inhibition suggests potential therapeutic applications in conditions associated with ion channel dysfunctions, such as cardiovascular diseases and neurological disorders.

The mechanism by which CBA inhibits TRPM4 involves altering ion flow through the channel, which can be assessed using electrophysiological methods. Notably, studies have shown that CBA can significantly reduce the inward current associated with TRPM4 activation without major effects on other ion channels like hERG or L-type calcium channels .

Electrophysiological Studies

Electrophysiological studies have demonstrated that CBA can modify action potential (AP) morphology in cardiac cells. In particular, it has been shown to:

  • Decrease the maximal rate of depolarization.
  • Increase action potential amplitude.
  • Reduce the phase-1 slope during action potentials .

These changes indicate that CBA's inhibition of TRPM4 may lead to altered excitability in cardiac tissues, providing insights into its potential use in managing arrhythmias.

Comparative Biological Activity

A comparison of structurally similar compounds reveals that while many share the ability to inhibit TRPM channels, CBA is distinguished by its specific binding affinity and inhibitory profile. Below is a summary table of some related compounds:

Compound NameChlorine PositionBiological Activity
This compoundMetaInhibitor of TRPM4
4-Chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acidParaPotential TRPM channel inhibitor
N-(3-Chlorophenyl)-2-(4-chloroanilino)acetic acidMetaVaries; potential anti-inflammatory
2-[2-(4-Chlorophenoxy)acetamido]benzoic acidParaSimilar inhibitory properties

This table illustrates the diversity in biological activities among compounds related to CBA, highlighting its unique profile as a TRPM4 inhibitor.

Cardiovascular Applications

In a study examining the effects of CBA on canine left ventricular cardiomyocytes, researchers found that at a concentration of 10 µM, CBA inhibited approximately 90% of TRPM4 currents. The results indicated a reversible reduction in phase-1 slope and an increase in action potential amplitude . These findings suggest that CBA could be beneficial in treating cardiac dysfunctions where TRPM4 plays a critical role.

Neurological Implications

Given the role of TRPM4 in neuronal excitability, there is growing interest in investigating CBA's effects on neurological disorders. Preliminary studies suggest that modulation of TRPM4 by compounds like CBA may offer new avenues for therapeutic intervention in conditions such as epilepsy or neuropathic pain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.